molecular formula C17H18N2O2 B7473762 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide

3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide

Cat. No. B7473762
M. Wt: 282.34 g/mol
InChI Key: YJLTZWRJPPGNNX-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities. DMMPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves its interaction with the dopamine transporter. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide binds to the transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect is similar to that of cocaine, which also blocks the reuptake of dopamine. However, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have a lower abuse potential than cocaine, making it a promising candidate for the development of new treatments for cocaine addiction.
Biochemical and Physiological Effects
3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its interaction with the dopamine transporter, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In animal models, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to decrease locomotor activity and produce hypothermia, indicating a sedative effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high purity and availability. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide can be synthesized in large quantities with high yields, making it a cost-effective compound for research. However, one limitation of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide. One area of interest is the development of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide-based treatments for cocaine addiction. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to decrease cocaine self-administration in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Another area of interest is the investigation of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide's neuroprotective properties. 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to understand the full range of biochemical and physiological effects of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of N-methylmorpholine to yield 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide. The synthesis of 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been optimized to produce high yields and purity, making it a readily available compound for scientific research.

Scientific Research Applications

3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine signaling in the brain. In pharmacology, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. In medicinal chemistry, 3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been used as a lead compound for the development of novel dopamine transporter inhibitors.

properties

IUPAC Name

3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-9-13(10-12(11)2)16(20)19-15-7-5-4-6-14(15)17(21)18-3/h4-10H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLTZWRJPPGNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide

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